2-Acetyl-butanoic-d5 Acid Ethyl Ester
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Overview
Description
2-Acetyl-butanoic-d5 Acid Ethyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-butanoic-d5 Acid Ethyl Ester typically involves the esterification of 2-acetyl-butanoic-d5 acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-butanoic-d5 Acid Ethyl Ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-acetyl-butanoic-d5 acid and ethanol.
Reduction: 2-acetyl-butanoic-d5 alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
2-Acetyl-butanoic-d5 Acid Ethyl Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:
Mass Spectrometry: Used as an internal standard to improve the accuracy of quantitative analyses.
NMR Spectroscopy: Helps in elucidating the structure of organic compounds by providing clearer spectra.
Biological Studies: Used in metabolic studies to trace the pathways of biochemical reactions.
Pharmaceutical Research: Employed in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 2-Acetyl-butanoic-d5 Acid Ethyl Ester primarily involves its role as a tracer in various analytical techniques. In mass spectrometry, it serves as an internal standard, allowing for more accurate quantification of analytes. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules .
Comparison with Similar Compounds
Ethyl 2-acetylbutyrate: Similar in structure but lacks deuterium atoms.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but different substituents.
Uniqueness: The presence of deuterium in 2-Acetyl-butanoic-d5 Acid Ethyl Ester makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical techniques, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl 2-acetyl-3,3,4,4,4-pentadeuteriobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANYBNORCUPKZ-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675520 |
Source
|
Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141327-44-8 |
Source
|
Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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